Z-甘氨酰-谷氨酰-OH

描述

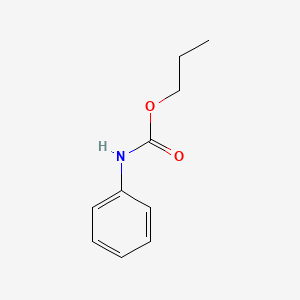

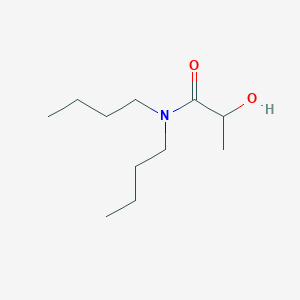

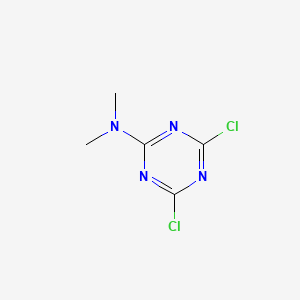

Z-Gly-glu-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It has a molecular weight of 338.32 .

Synthesis Analysis

Z-Gly-glu-OH is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The synthesis of a peptide from its component amino acids requires selective acylation of a free amine . This is achieved by deactivating all extraneous amine functions so they do not compete for the acylation reagent .Molecular Structure Analysis

The molecular formula of Z-Gly-glu-OH is C15H18N2O7 . It has a monoisotopic mass of 281.089935 Da .Chemical Reactions Analysis

The standard hydroxamate assay uses Z-Gln-Gly-OH as peptidic glutamine substrate and hydroxylamine as amine donor . In the presence of microbial transglutaminase (MTG), hydroxylamine is enzymatically incorporated into the peptide to form Z-Glutamyl (γ-hydroxamate)-glycine .科学研究应用

荧光转谷氨酰胺酶底物合成

Z-甘氨酰-谷氨酰-OH 的一个显着应用是合成荧光转谷氨酰胺酶底物。Wodtke、Pietsch 和 Löser (2020 年) 展示了二肽荧光转谷氨酰胺酶底物 Z-Glu(HMC)-Gly-OH 的溶液相合成。这种合成从 Z-Glu-OH 开始,包括转化为环状酸酐、酯化和使用 4-甲基伞形酮等几个步骤。该底物为抑制剂和胺型酰基受体底物的动力学表征提供了优势 (Wodtke、Pietsch 和 Löser,2020 年)。

酶学研究

This compound 及其变体在酶学研究中也具有相关性。例如,Harrison (2003 年) 探索了含有谷氨酸或谷氨酰胺的质子化肽的碎裂反应,其中 this compound 在了解这些机制中发挥了作用。这项研究深入了解了这些肽在不同电离条件下的行为,突出了 this compound 在肽研究中的重要性 (Harrison,2003 年)。

肽稳定化

在肽稳定化领域,English 和 Stammer (1978 年) 合成了脱氢肽,包括 Z-Gly-Gly-Phe-Phe-Ala · OH。他们发现,与饱和化合物不同,脱氢肽对胰凝乳蛋白酶和热溶解酶等酶的水解有抵抗力,突显了一种新的肽稳定化方法 (English 和 Stammer,1978 年)。

碳纳米管表面上的氨基酸修饰

Gorshkova、Gorshkov 和 Pavelyev (2021 年) 讨论了一种使用 Z-Gly-OH 在碳纳米管 (CNT) 表面上引入氨基的方法。这种方法包括使用甲醛,展示了 this compound 在修饰纳米材料表面方面的潜力 (Gorshkova、Gorshkov 和 Pavelyev,2021 年)。

甘氨酸指导的肽酰胺化

在生物化学中,Kizer、Busby、Cottle 和 Youngblood (1984 年) 研究了大鼠脑中的甘氨酸指导的肽酰胺化。他们合成了包括 p-Glu-His-Pro-Gly-OH 在内的底物,并发现了两种将该底物转化为促甲状腺激素释放激素的酶。这项研究强调了 this compound 在了解大脑中肽加工中的生物学重要性 (Kizer、Busby、Cottle 和 Youngblood,1984 年)。

作用机制

The mechanism of action of Z-Gly-glu-OH involves the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide . This process forms a dipeptide from two given amino acids .

It has a melting point of 145-149°C . It is stored at room temperature .

安全和危害

Z-Gly-glu-OH should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7/c18-12(17-11(14(21)22)6-7-13(19)20)8-16-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGBOEMFZSZCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-39-0 | |

| Record name | NSC89635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)